ALD Growth Rate: Cyclopentadienyl Erbium Precursor Delivers 6× Higher Deposition Rate vs. β-Diketonate Er(thd)₃
In a comparative ALD study, the tris(methylcyclopentadienyl)erbium [(CpMe)₃Er] / H₂O process yielded a growth rate of 1.5 Å/cycle, which was approximately six times the rate of the Er(thd)₃/O₃ process (0.25 Å/cycle) and four times the rate of the Er(tBu₂amd)₃/O₃ process (0.38 Å/cycle), all producing stoichiometric Er₂O₃ films on Si(100) [1]. While this data is from the methyl-substituted analogue (CpMe)₃Er, the parent unsubstituted tris(cyclopentadienyl)erbium shares the same cyclopentadienyl coordination core, and class-level inference from lanthanide ALD literature consistently shows that cyclopentadienyl-based erbium precursors outperform β-diketonates in deposition rate under comparable thermal ALD conditions [2].
| Evidence Dimension | ALD Er₂O₃ growth rate (thermal process) |
|---|---|
| Target Compound Data | (CpMe)₃Er / H₂O: 1.5 Å/cycle at 250–300 °C |
| Comparator Or Baseline | Er(thd)₃ / O₃: 0.25 Å/cycle; Er(tBu₂amd)₃ / O₃: 0.38 Å/cycle |
| Quantified Difference | 6× vs. Er(thd)₃; 4× vs. Er(tBu₂amd)₃ |
| Conditions | Thermal ALD, Si(100) substrates, deposition temperature 250–300 °C; data from Päiväsaari et al., 2005 |
Why This Matters
Higher ALD growth rate translates directly to increased wafer throughput and reduced precursor consumption per film thickness, making cyclopentadienyl erbium precursors a more cost-effective choice for volume manufacturing of Er₂O₃ films.
- [1] Päiväsaari, J., Niinistö, J., Arstila, K., Kukli, K., Putkonen, M., & Niinistö, L. (2005). High growth rate of erbium oxide thin films in atomic layer deposition from (CpMe)₃Er and water precursors. Chemical Vapor Deposition, 11(10), 415–419. View Source
- [2] Päiväsaari, J. (2006). Atomic layer deposition of lanthanide oxide thin films (Doctoral dissertation, Helsinki University of Technology). View Source
